molecular formula C14H17N3O4S B4805184 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4805184
M. Wt: 323.37 g/mol
InChI Key: DSZOLHIKYVQDPJ-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to introduce the pyrazole and sulfonamide functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group.

    Substitution: The benzodioxole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrazole rings.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety, pyrazole ring, and sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-17-8-14(10(2)16-17)22(18,19)15-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,15H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOLHIKYVQDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
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N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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